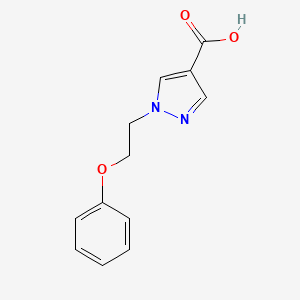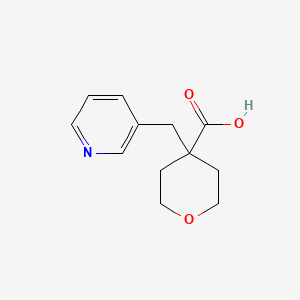
4-(吡啶-3-基甲基)氧杂环-4-羧酸
描述
Molecular Structure Analysis
The molecular structure of 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid is represented by the formula C12H15NO3. The exact structure would require more detailed information or a structural diagram, which is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid include a molecular weight of 221.25 g/mol and a density of 1.2±0.1 g/cm3 . The boiling point is 407.9±35.0 °C at 760 mmHg . The melting point and other properties are not specified in the search results.科学研究应用
吡啶衍生物在研究中的介绍
吡啶衍生物,如 4-(吡啶-3-基甲基)氧杂环-4-羧酸,在各种科学研究领域发挥着至关重要的作用。这些化合物以其多功能的化学性质和在药物化学、催化和材料科学中的应用而闻名。以下我们总结了应用的关键领域和近期研究成果的发现。
在药物化学中的作用
对吡啶衍生物的研究,包括与 4-(吡啶-3-基甲基)氧杂环-4-羧酸相似的结构,在开发新治疗剂方面显示出巨大的前景。这些化合物表现出广泛的生物活性,如抗癌、抗真菌、抗菌和抗炎作用。研究强调了吡啶部分在提高药理靶点的功效和选择性方面的重要性 (Verma 等人,2019 年)。此外,吡啶衍生物因其化学传感能力而被探索,对各种离子中性物质显示出高亲和力,这突出了它们在分析化学应用中的潜力 (Abu-Taweel 等人,2022 年)。
在催化和材料科学中的应用
在催化的领域中,吡啶衍生物已被用作复杂材料和催化剂合成中的配体。这些化合物促进了高效、选择性并具有有机转化独特性质的新催化体系的开发。例如,对杂化催化剂的研究利用了吡啶基配体的结构特征来合成在医药和制药工业中具有广泛适用性的材料,展示了它们在生物活性化合物合成中的作用 (Parmar 等人,2023 年)。
生物技术和环境影响
吡啶衍生物也在生物技术和环境科学中得到应用。对可能含有吡啶样结构的多氟烷基化学物质的微生物降解的研究,阐明了这些化合物的潜在环境归趋和生物降解性。了解其微生物代谢背后的机制对于评估其环境影响和设计污染缓解策略至关重要 (Liu 和 Avendaño,2013 年)。
属性
IUPAC Name |
4-(pyridin-3-ylmethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(3-6-16-7-4-12)8-10-2-1-5-13-9-10/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVSGXBKROKKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



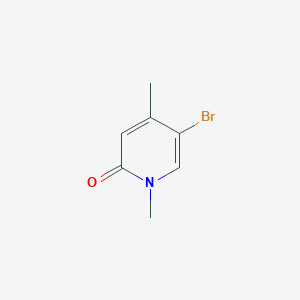

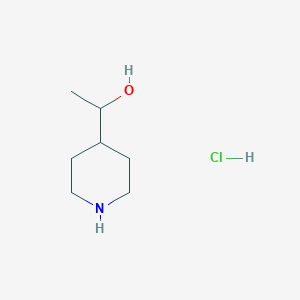

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)
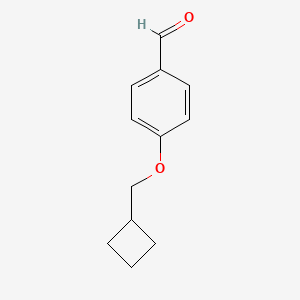


amine](/img/structure/B1400920.png)
![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)
